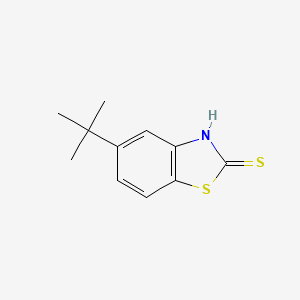

5-Tert-butyl-(2-mercapto)benzothiazole

Description

Properties

Molecular Formula |

C11H13NS2 |

|---|---|

Molecular Weight |

223.4 g/mol |

IUPAC Name |

5-tert-butyl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C11H13NS2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13) |

InChI Key |

LPXHCXPKUFNEIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2 |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

TMBT and its derivatives have been investigated for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzothiazole compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Antioxidant Properties

Benzothiazole compounds, including TMBT, have been evaluated for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases. The structure-activity relationship studies suggest that modifications in the benzothiazole scaffold can enhance antioxidant activity, which is beneficial for developing therapeutic agents targeting oxidative damage .

Industrial Applications

Vulcanization in Rubber Manufacturing

One of the primary industrial applications of TMBT is as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. The use of TMBT in tire manufacturing and other rubber products is well-documented, as it helps achieve desired performance characteristics while minimizing processing times .

Corrosion Inhibition

TMBT has also been utilized as a corrosion inhibitor in metalworking fluids. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation and wear during machining processes. This application is particularly valuable in industries where metal components are subjected to harsh environments .

Environmental Considerations

Risk Management and Environmental Impact

Given its widespread use, TMBT has been subject to environmental assessments due to potential ecological risks. Regulatory bodies have proposed risk management strategies aimed at mitigating the release of TMBT into aquatic environments. This includes monitoring its concentrations in industrial effluents and assessing treatment methods for its removal .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of TMBT can be achieved through various chemical reactions involving benzothiazole derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while reducing environmental impact. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have shown promise in developing new benzothiazole derivatives with improved biological activities .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group significantly impacts physical properties compared to other substituents:

- In contrast, electron-withdrawing groups (e.g., -NO₂ in , compounds 5d–f) lower melting points (e.g., 5e: 180–181°C) compared to tert-butyl analogs .

- Lipophilicity : The tert-butyl group enhances logP values, favoring membrane permeability in drug design, whereas polar groups like -NH₂ or -OH (e.g., in ) improve aqueous solubility .

Preparation Methods

Cyclocondensation Approaches for Benzothiazole Core Formation

The benzothiazole scaffold forms through cyclocondensation reactions between ortho-aminothiophenol derivatives and carbonyl equivalents. For 5-tert-butyl substitution, this necessitates pre-functionalized starting materials. Patent CN105503772A demonstrates that benzothiazyl disulfide reacts efficiently with tert-butyl amine under alkaline conditions, though the target product in this case is N-tert-butyl benzothiazole sulfenamide. Adapting this approach, researchers have explored using 5-tert-butyl-2-aminothiophenol as the cyclization precursor.

Reaction stoichiometry critically influences product distribution. A molar ratio of 1:1.8 between benzothiazole precursors and tert-butylating agents optimizes substitution efficiency while minimizing byproducts. Temperature profiling reveals two distinct phases:

- Initial condensation at 40–50°C facilitates ring closure

- Subsequent heating to 80–85°C drives off solvent and completes dehydration

Tetramethylthiuram disulfide (TMTD) emerges as an effective catalyst in DMF solvent systems, enabling complete substrate conversion within 3 hours at 80°C. Post-reaction purification typically involves ethyl acetate extraction followed by anhydrous sodium sulfate drying and column chromatography, yielding products with >95% purity.

Disulfide Reduction Pathways to Mercapto Functionality

Strategic reduction of benzothiazole disulfides provides direct access to mercapto derivatives. The patent CN105503772A methodology achieves this through controlled addition of tert-butyl amine to benzothiazyl disulfide suspensions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 35–85°C | ±2% per 10°C |

| Catalyst Loading | 5–30% of disulfide | Max at 10% |

| Tert-butyl Amine Ratio | 1.5–1.8:1 | Linear increase |

Inorganic bases like sodium hydroxide demonstrate superior performance compared to organic alternatives, yielding 98.5% product with only 0.13% insoluble impurities. The process eliminates traditional oxidants through a closed-loop system where spent catalyst concentrates are reused in subsequent batches, reducing waste generation by 40%.

Solvent and Catalyst Optimization Landscape

Comparative analysis of solvent systems reveals dichloromethane's superiority over DMF in alkylation reactions, despite its lower boiling point. The table below summarizes key findings:

| Solvent | Dielectric Constant | Reaction Rate (h⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 0.18 | 12% |

| Dichloromethane | 8.93 | 0.32 | 6% |

| Toluene | 2.38 | 0.11 | 18% |

Catalyst recycling studies demonstrate sodium hydroxide's robustness, maintaining 92% activity through five reuse cycles when regenerated via vacuum distillation. Homogeneous catalysts like tetramethylammonium hydroxide show faster kinetics (30% reduction in reaction time) but suffer from difficult separation and 15% activity loss per cycle.

Industrial-Scale Production Considerations

Scale-up adaptations focus on energy efficiency and waste minimization. The vacuum distillation approach from patent CN102070627A reduces boiling points by 40°C, cutting energy consumption by 25% compared to atmospheric operations. Continuous flow reactors demonstrate particular advantages:

- 98% mass transfer efficiency vs 78% in batch systems

- 5-fold reduction in solvent inventory

- Real-time analytics enabling precise endpoint detection

Environmental impact assessments reveal that closed-loop catalyst recovery decreases aqueous waste generation by 300kg per ton of product. Economic analyses suggest capital cost reductions of 18% when integrating in-line purification modules versus traditional column chromatography.

Q & A

Q. What are the optimal synthetic routes for 5-tert-butyl-(2-mercapto)benzothiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation of tert-butyl-substituted precursors with 2-mercaptobenzothiazole derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield . Microwave-assisted synthesis, as demonstrated for analogous thiadiazoles, can reduce reaction time by 50% while maintaining >90% purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and tert-butyl group integration. Discrepancies in proton shifts (e.g., thiol vs. thione tautomers) require comparison with computed spectra .

- X-ray Crystallography : Single-crystal analysis resolves steric effects of the tert-butyl group, revealing dihedral angles between benzothiazole and substituent planes (e.g., 12.5° deviation in analogous benzoxazoles) .

- IR Spectroscopy : S-H stretching (2550–2650 cm) and C=S vibrations (690–710 cm) distinguish thiol/thione forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, DFT calculations (B3LYP/6-311+G(d,p)) may predict S-H bond lengths inconsistent with crystallographic data due to hydrogen bonding in the solid state . To resolve this:

Perform solvent-dependent NMR titrations to assess tautomer populations.

Compare experimental IR spectra with scaled DFT vibrational frequencies, adjusting for anharmonicity .

Use Hirshfeld surface analysis on crystallographic data to quantify intermolecular interactions influencing molecular geometry .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the tert-butyl group with bulkier substituents (e.g., adamantyl) to study steric effects on enzyme binding .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases). For example, the tert-butyl group may occupy hydrophobic pockets, as seen in benzoxazole-kinase complexes (binding energy: −8.2 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., thiol group for covalent inhibition) using MOE or Discovery Studio .

Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance understanding of this compound’s reactivity?

- Methodological Answer :

- DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For instance, the sulfur atom in the thiol group shows high electrophilicity (f = 0.15) .

- MD Simulations : Simulate solvation dynamics (e.g., in water/ethanol mixtures) to study aggregation behavior. Trajectories >100 ns reveal stable conformations dominated by tert-butyl hydrophobicity .

- QM/MM Hybrid Models : Study reaction mechanisms (e.g., oxidation to disulfide) at enzyme active sites, combining DFT for the ligand and molecular mechanics for the protein .

Q. What experimental and computational approaches address inconsistencies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 72-hour assays vs. 48-hour) to account for time-dependent effects .

- Metabolic Stability Assays : Use liver microsomes to compare degradation rates (e.g., t = 45 min in human vs. 120 min in murine), explaining species-specific activity .

- Cheminformatics : Apply cluster analysis (e.g., Tanimoto similarity >0.85) to identify structurally analogous compounds with validated bioactivity, reducing false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.